molecular formula C36H36N4O6S2 B2730535 2-(4-{4-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]piperazine-1-carbonyl}benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 391876-85-0

2-(4-{4-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]piperazine-1-carbonyl}benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2730535
CAS No.: 391876-85-0
M. Wt: 684.83
InChI Key: GZPFAIGQLWSLKZ-UHFFFAOYSA-N
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Description

This compound features a symmetrical bis-tetrahydroisoquinoline scaffold interconnected via a complex linker comprising piperazine-1-carbonyl, benzoyl, and benzenesulfonyl groups. The structural complexity arises from two 1,2,3,4-tetrahydroisoquinoline moieties, each bearing a sulfonyl group at position 2, which are further linked through a central piperazine-carbonyl-benzene sulfonyl bridge.

Properties

IUPAC Name

[4-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]piperazin-1-yl]-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H36N4O6S2/c41-35(29-9-13-33(14-10-29)47(43,44)39-19-17-27-5-1-3-7-31(27)25-39)37-21-23-38(24-22-37)36(42)30-11-15-34(16-12-30)48(45,46)40-20-18-28-6-2-4-8-32(28)26-40/h1-16H,17-26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPFAIGQLWSLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCC7=CC=CC=C7C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

684.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{4-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]piperazine-1-carbonyl}benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and benzoyl intermediates, followed by sulfonylation and piperazine coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The isoquinoline and benzoyl groups can be oxidized under specific conditions.

    Reduction: The sulfonyl groups can be reduced to thiols or other derivatives.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce thiol-containing compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound features multiple functional groups that contribute to its biological activity. The presence of the tetrahydroisoquinoline moiety is particularly noteworthy due to its established role in various pharmacological activities. The sulfonamide and piperazine components further enhance its potential as a therapeutic agent.

Pharmacological Applications

  • Antidepressant Activity :
    • Research indicates that tetrahydroisoquinolines exhibit antidepressant-like effects in animal models. These compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, making them candidates for further investigation in depression treatment .
  • Anticancer Properties :
    • Compounds derived from tetrahydroisoquinolines have shown promise in inhibiting cancer cell proliferation. Studies suggest that the sulfonamide group enhances the cytotoxicity against various cancer cell lines by inducing apoptosis .
  • Neuroprotective Effects :
    • The neuroprotective potential of tetrahydroisoquinoline derivatives has been documented in models of neurodegenerative diseases. These compounds may help mitigate oxidative stress and inflammation in neuronal cells .

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of tetrahydroisoquinoline derivatives for their antidepressant properties. The results indicated that compounds with sulfonamide substitutions exhibited higher efficacy in reducing depressive behaviors in rodent models compared to non-sulfonamide analogs .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that the compound inhibited cell growth through mechanisms involving cell cycle arrest and apoptosis. The sulfonamide group was crucial for enhancing the binding affinity to target proteins involved in cancer progression .

Research Findings

Recent findings emphasize the role of structural modifications on the biological activity of tetrahydroisoquinoline derivatives:

  • Structure-Activity Relationship (SAR) : The incorporation of sulfonyl and piperazine groups significantly influences the pharmacokinetics and pharmacodynamics of these compounds. Variations in these groups can lead to improved solubility and bioavailability .
  • Mechanistic Insights : Investigations into the molecular mechanisms revealed that these compounds interact with various receptors and enzymes implicated in mood regulation and tumor growth inhibition .

Data Tables

ApplicationMechanism of ActionReference
AntidepressantModulation of serotonin/norepinephrine
AnticancerInduction of apoptosis
NeuroprotectiveReduction of oxidative stress

Mechanism of Action

The mechanism of action of 2-(4-{4-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]piperazine-1-carbonyl}benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved could encompass signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and synthetic differences between the target compound and analogous derivatives from the evidence:

Compound ID/Name Core Structure Key Functional Groups Synthesis Yield (%) IR/NMR Highlights
Target Compound Bis-tetrahydroisoquinoline Dual sulfonyl, benzoyl, piperazine-carbonyl N/A Expected IR: Sulfonyl S=O (~1240–1255 cm⁻¹), carbonyl C=O (~1660–1680 cm⁻¹) . NMR: Aromatic protons (δ 6.5–8.0 ppm), piperazine signals (δ 2.5–3.5 ppm) .
ZI-3 () Tetrahydroisoquinoline Aminoacetylenic (piperidin-1-yl but-2-yn-1-yl) 82.08 IR: C≡C (~2100–2260 cm⁻¹). NMR: Alkyne protons absent; piperidine signals (δ 1.5–2.5 ppm) .
6d () Spiro[isoquinoline-3,4'-piperidine] 4-Fluorophenyl, piperazine-carbonyl, pyridinyl-methyl 53 ¹H-NMR: Fluorophenyl (δ 7.0–7.5 ppm), spiro piperidine (δ 1.7–2.3 ppm) .
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones () 1,2,4-Triazole Sulfonylbenzoyl, difluorophenyl, thione (C=S) N/A IR: C=S (~1247–1255 cm⁻¹), no C=O. NMR: Thione tautomer confirmed by absence of S-H .

Spectroscopic and Tautomeric Behavior

  • The target compound’s IR spectrum would differ from triazole derivatives () by retaining carbonyl (C=O) and sulfonyl (S=O) bands, whereas triazoles lose C=O during cyclization .
  • Unlike thione-thiol tautomerism in triazoles (), the target’s rigid bis-tetrahydroisoquinoline structure likely prevents tautomeric shifts .

Functional Group Impact

  • Sulfonyl Groups : Present in both the target and compounds, these enhance solubility and binding via hydrogen bonding.
  • Piperazine Linkers : Shared with 6d (), these improve conformational flexibility and pharmacokinetic profiles .

Biological Activity

The compound 2-(4-{4-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]piperazine-1-carbonyl}benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline is a complex molecule that belongs to the class of tetrahydroisoquinoline (THIQ) derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects. This article will explore the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Antitumor Activity

Tetrahydroisoquinoline derivatives have been extensively studied for their potential anticancer properties. Research indicates that certain THIQ analogs can induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of cell proliferation : Compounds similar to the target molecule have been shown to inhibit the growth of various cancer cell lines by interfering with cell cycle progression.
  • Induction of apoptosis : Some THIQ derivatives activate intrinsic apoptotic pathways, leading to increased caspase activity and subsequent cell death .

Antimicrobial Properties

The antimicrobial activity of THIQ compounds has also been documented. For instance:

  • Bacterial Inhibition : Studies have demonstrated that THIQ derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and function .
  • Antifungal Activity : Certain derivatives have shown efficacy against fungal strains, suggesting a broad-spectrum antimicrobial potential .

Neuroprotective Effects

THIQ compounds are noted for their neuroprotective properties, which may be attributed to their ability to modulate neurotransmitter systems:

  • Dopaminergic Activity : Some studies suggest that THIQ derivatives can enhance dopaminergic signaling, which is beneficial in models of neurodegenerative diseases such as Parkinson's disease .
  • Anti-inflammatory Action : The anti-inflammatory properties of these compounds may also contribute to their neuroprotective effects by reducing neuroinflammation associated with various neurological disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR of THIQ derivatives is crucial for optimizing their biological activities. Key findings include:

  • Substituent Effects : The presence and position of substituents on the isoquinoline ring significantly influence the biological activity. For example, electron-donating groups tend to enhance activity against certain targets while electron-withdrawing groups may reduce it .
  • Piperazine Linkage : The incorporation of piperazine moieties has been linked to improved binding affinity to biological targets, enhancing the overall efficacy of the compounds .

Table 1: Summary of Biological Activities and SAR Insights

Activity TypeObserved EffectsKey Structural Features
AntitumorInduction of apoptosis; inhibition of cell proliferationSubstituents on the isoquinoline ring
AntimicrobialEffective against bacteria and fungiPresence of sulfonyl and carbonyl groups
NeuroprotectiveModulation of dopaminergic signaling; anti-inflammatoryPiperazine linkage; specific substituents

Case Study 1: Anticancer Potential

In a study exploring the anticancer potential of THIQ derivatives, a specific analog demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The compound induced apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of a series of THIQ derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting their viability as alternative antimicrobial agents .

Case Study 3: Neuroprotection in Animal Models

Research involving animal models for Parkinson's disease showed that a THIQ derivative improved motor function and reduced neuroinflammation. This effect was attributed to its ability to enhance dopaminergic signaling pathways while exhibiting low toxicity towards healthy neurons .

Q & A

Basic: What are the key considerations in designing a synthesis pathway for this compound?

Methodological Answer:
Synthesis requires multi-step optimization due to the compound’s structural complexity. Key steps include:

  • Protecting group strategy : Use tert-butoxycarbonyl (Boc) groups for piperazine nitrogen protection to prevent undesired side reactions during coupling steps .
  • Coupling reagents : Employ carbodiimide-based agents (e.g., EDC/HOBt) for amide bond formation between benzoyl and piperazine moieties .
  • Purification : Utilize silica gel chromatography followed by recrystallization in ethanol/water mixtures to achieve >95% purity .
  • Analytical validation : Confirm intermediate structures via 1H^1H-NMR (DMSO-d6, 400 MHz) and monitor reaction progress by TLC (silica GF254, ethyl acetate/hexane 3:1) .

Basic: How can researchers characterize the compound’s purity and stability?

Methodological Answer:

  • Purity analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Impurity thresholds should adhere to pharmacopeial standards (<0.1% for unidentified peaks) .
  • Stability testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS analysis to detect degradation products (e.g., hydrolysis of sulfonyl groups) .
  • Crystallinity : Perform X-ray powder diffraction (XRPD) to confirm polymorphic consistency between batches .

Advanced: How can contradictory bioactivity data from different assay systems be resolved?

Methodological Answer:

  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based functional assays to distinguish direct binding from off-target effects .
  • Metabolomic profiling : Apply LC-HRMS to identify metabolite interference in cell-based systems, particularly for sulfonamide-containing compounds .
  • Dose-response correlation : Ensure linearity across 3-log concentration ranges to rule out assay saturation artifacts .

Advanced: What strategies optimize yield in multi-step synthesis?

Methodological Answer:

  • Stepwise optimization : Prioritize high-yield steps (e.g., piperazine coupling, ~85% yield) over low-yield steps (e.g., tetrahydroisoquinoline sulfonylation, ~50% yield) using Design of Experiments (DoE) .
  • Solvent selection : Replace DMF with NMP in sulfonylation steps to reduce byproduct formation while maintaining solubility .
  • Scale-up adjustments : Increase stirring rate (≥500 rpm) and use dropwise addition for exothermic reactions (e.g., acid chloride couplings) to minimize side reactions .

Basic: What solvents and conditions are optimal for solubility testing?

Methodological Answer:

  • Primary solvents : Test DMSO (for stock solutions) followed by aqueous buffers (pH 1.2–7.4) with 0.5% Tween-80 to mimic physiological conditions .
  • Sonication : Apply 30-minute sonication at 40°C to disperse aggregates in PBS .
  • Dynamic light scattering (DLS) : Monitor particle size (<200 nm) to confirm colloidal stability .

Advanced: How can computational modeling guide structural modifications?

Methodological Answer:

  • Docking studies : Use Schrödinger Suite for piperazine-benzoyl interactions with PDE4B (PDB: 3G4G) to prioritize substituents with improved binding ΔG (<-9 kcal/mol) .
  • QM/MM simulations : Calculate sulfonyl group polarization effects on tetrahydroisoquinoline ring strain using Gaussian09 at the B3LYP/6-31G* level .
  • ADMET prediction : Apply SwissADME to optimize logP (target 2–3) and reduce hERG liability .

Basic: What analytical techniques confirm sulfonamide group integrity?

Methodological Answer:

  • IR spectroscopy : Identify symmetric/asymmetric S=O stretching vibrations (1360 cm1^{-1} and 1180 cm1^{-1}) .
  • 13C^{13}C-NMR : Detect sulfonamide carbon signals at 44–46 ppm (DMSO-d6) .
  • Elemental analysis : Validate sulfur content (±0.3% of theoretical value) .

Advanced: How to address low reproducibility in scaled-up synthesis?

Methodological Answer:

  • Process analytical technology (PAT) : Implement inline FTIR to monitor reaction intermediates in real time .
  • Crystallization control : Use anti-solvent addition (e.g., MTBE) with controlled cooling rates (0.5°C/min) to ensure consistent crystal morphology .
  • Reagent quality : Ensure anhydrous conditions (<50 ppm H2_2O) for moisture-sensitive steps (e.g., sulfonylation) via Karl Fischer titration .

Advanced: What methods resolve impurities from stereoisomeric byproducts?

Methodological Answer:

  • Chiral HPLC : Use Chiralpak IA-3 column (hexane/ethanol 85:15, 1 mL/min) to separate epimers with α >1.2 .
  • Crystallization-induced diastereomer resolution : Form diastereomeric salts with L-tartaric acid in ethanol/water .
  • Dynamic kinetic resolution : Apply Ru-catalyzed asymmetric hydrogenation to convert unwanted enantiomers .

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats during synthesis .
  • Ventilation : Perform reactions involving volatile reagents (e.g., chloroacetyl chloride) in fume hoods with ≥100 ft/min face velocity .
  • Waste disposal : Neutralize acidic byproducts (pH 7–8) before disposal in halogenated waste containers .

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